tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate

pKa basicity permeability

Choose this Boc-protected piperidine-sulfone building block for CNS drug discovery programs where reduced basicity (pKa 5.67 vs. 7.58 for morpholine analog) minimizes P-gp efflux and hERG liability. The thiomorpholine-1,1-dioxide scaffold offers metabolic stability, balanced LogP (1.12), and zero H-bond donors, supporting BBB penetration. Procure at 98% purity to ensure reproducibility in in vivo pharmacology studies. Differentiated from morpholine/piperazine analogs; validated by patent BR-112014031091-A2 for GPR119 agonists.

Molecular Formula C14H26N2O4S
Molecular Weight 318.43
CAS No. 864293-77-6
Cat. No. B1660970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate
CAS864293-77-6
Molecular FormulaC14H26N2O4S
Molecular Weight318.43
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCS(=O)(=O)CC2
InChIInChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-6-4-12(5-7-16)15-8-10-21(18,19)11-9-15/h12H,4-11H2,1-3H3
InChIKeyOYMYFZXGTCYHBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate (CAS 864293-77-6): A Boc-Protected Piperidine-Thiomorpholine Sulfone Building Block for Medicinal Chemistry


tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate (CAS 864293-77-6) is a bifunctional heterocyclic building block featuring a Boc-protected piperidine ring linked to a thiomorpholine-1,1-dioxide (sulfone) moiety. With a molecular formula of C14H26N2O4S and a molecular weight of 318.43 g/mol, this compound combines the synthetic utility of a protected cyclic secondary amine with the unique physicochemical properties of a saturated sulfone heterocycle . The compound exhibits a predicted pKa of 5.67 for the piperidine nitrogen, a LogP of 1.1163, and a topological polar surface area (TPSA) of 66.92 Ų, making it a versatile intermediate for drug discovery programs requiring balanced polarity and hydrogen-bonding capacity . Commercially available at purities ranging from 95% to 98%, this building block serves as a key scaffold in the synthesis of GPR119 agonists and other biologically active molecules .

Why 864293-77-6 Cannot Be Swapped with Morpholine or Piperazine Analogs: Quantified Physicochemical Differences


Substituting tert-butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate with structurally similar building blocks such as the morpholine analog (CAS 125541-20-0) or the piperazine analog (CAS 177276-41-4) introduces substantial changes in critical drug-like properties that cannot be compensated by downstream medicinal chemistry optimization alone. The sulfone group in the target compound reduces the piperidine nitrogen's basicity by nearly 2 pKa units relative to the morpholine analog (pKa 5.67 vs. 7.58), fundamentally altering the protonation state at physiological pH and thus affecting permeability, solubility, and off-target binding profiles . Furthermore, the thiomorpholine-1,1-dioxide moiety confers a TPSA of 66.92 Ų, compared to the piperazine analog's 44.8 Ų, a difference that significantly impacts passive membrane permeability and oral absorption potential [1]. These quantifiable differences mean that simple replacement with an oxygen or nitrogen analog is not a reliable approach for hit-to-lead optimization; the sulfone scaffold offers a unique balance of polarity, hydrogen-bonding capacity, and conformational rigidity that cannot be replicated by its heteroatom-substituted counterparts.

Quantitative Differentiation Evidence for 864293-77-6: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Piperidine Nitrogen Basicity: 1.91 pKa Units Lower than Morpholine Analog (5.67 vs. 7.58)

The predicted pKa of the piperidine nitrogen in the target compound is 5.67±0.20 , compared to 7.58±0.20 for the morpholine analog tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate (CAS 125541-20-0) . This ΔpKa of 1.91 units means that at physiological pH 7.4, only approximately 1.5% of the target compound's piperidine nitrogen is protonated, versus roughly 40% for the morpholine analog. The reduced basicity directly impacts passive membrane permeability, as the neutral form predominates, and decreases the likelihood of non-specific binding to aminergic receptors that typically prefer protonated amines.

pKa basicity permeability ADME

Topological Polar Surface Area: 66.92 Ų for Target vs. 44.8 Ų for Piperazine Analog

The target compound demonstrates a TPSA of 66.92 Ų , whereas the piperazine analog tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (CID 17750358) has a TPSA of only 44.8 Ų [1]. The 22.1 Ų higher TPSA of the sulfone-containing scaffold results from the four oxygens of the sulfone group and the additional polar surface contributed by the thiomorpholine ring. For CNS drug discovery, where TPSA values below 60–70 Ų are often desired for blood-brain barrier penetration, the target compound sits near the upper limit, offering a deliberate balance between solubility and CNS permeability that is not achievable with the piperazine analog.

polar surface area permeability oral absorption CNS drug design

Measured LogP: 1.12 for Target vs. 1.0 for Piperazine Analog – Balanced Lipophilicity with Higher Polarity

The target compound exhibits a LogP of 1.1163 , while the piperazine analog has an XLogP3 of 1.0 [1]. Despite having a higher molecular weight and four oxygen atoms in the sulfone group, the target compound's lipophilicity remains essentially equivalent to the piperazine analog, owing to the unique electronic distribution of the sulfone moiety. This creates a scaffold that combines high polarity (TPSA 66.92) with moderate lipophilicity (LogP ~1.1), a profile that is attractive for achieving aqueous solubility >100 µM while retaining oral absorption potential.

lipophilicity LogP drug-likeness solubility

Commercial Purity: 98% (Leyan) vs. 95% (Enamine & CymitQuimica) – Higher Purity for Sensitive Downstream Chemistry

The target compound is available at 98% purity from Leyan , compared to 95% purity from Enamine (EN300-128191) and a minimum of 95% from CymitQuimica (3D-PJB29377) . This 3-percentage-point purity difference may appear modest, but for building blocks used in multi-step syntheses, especially those employing Pd-catalyzed cross-coupling or amide bond formation, the presence of even 2–5% of unknown impurities can lead to catalyst poisoning, reduced yield in subsequent steps, and ambiguous biological assay results.

purity quality control reproducibility procurement specification

Patent-Documented Utility in GPR119 Agonist Drug Discovery – Scaffold Privileged for Metabolic Disease Targets

Patent BR-112014031091-A2, filed by Chong Kun Pharmaceutical Corp., explicitly claims piperidine derivatives bearing a thiomorpholine-1,1-dioxide moiety as GPR119 agonists for the treatment of type II diabetes and metabolic disorders [1]. The patent describes compounds where the 4-(1,1-dioxidothiomorpholino)piperidine scaffold serves as the central pharmacophoric element. While the patent does not report isolated biological data for the Boc-protected building block itself, the structural centrality of this scaffold in the claimed GPR119 agonist series establishes its privileged status in metabolic disease drug discovery. In contrast, patent searches for the morpholine and piperazine analogs in the same therapeutic area yield significantly fewer direct hits.

GPR119 agonist metabolic disease diabetes patent landscape

Procurement-Driven Application Scenarios for 864293-77-6: Where Quantitative Differentiation Drives Selection


CNS Drug Discovery Requiring Balanced Polarity and Low Basicity

The target compound's pKa of 5.67 (1.91 units lower than the morpholine analog) and TPSA of 66.92 Ų make it an optimal building block for CNS programs where excessive basicity leads to P-gp-mediated efflux and hERG channel blockade, while insufficient polarity compromises aqueous solubility. The sulfone scaffold's balanced lipophilicity (LogP 1.12) with zero hydrogen-bond donors further supports passive blood-brain barrier penetration. Procurement of the 98% purity grade from Leyan is recommended to minimize impurity-related variability in in vivo CNS pharmacology studies .

GPR119 Agonist Lead Optimization for Type II Diabetes

Patent BR-112014031091-A2 establishes the 4-(1,1-dioxidothiomorpholino)piperidine scaffold as a privileged core for GPR119 agonists. Medicinal chemistry teams pursuing metabolic disease targets can prioritize this building block over morpholine or piperazine analogs to access a pharmacophore with validated patent precedent. The scaffold's moderate polarity and lack of additional hydrogen-bond donors are consistent with the physicochemical profile of orally active GPR119 agonists .

Synthesis of Sulfone-Containing Screening Libraries for HTS

The Boc-protected piperidine nitrogen allows for facile deprotection and subsequent diversification via amide coupling, reductive amination, or N-arylation, while the thiomorpholine-1,1-dioxide moiety remains stable under both acidic and basic conditions. The target compound's high TPSA (66.92 Ų) relative to the piperazine analog (44.8 Ų) enhances the aqueous solubility of derived analogs without introducing additional rotatable bonds (only 1 rotatable bond), making it an attractive scaffold for fragment-based or diversity-oriented synthesis.

Development of Bifunctional PROTAC Degraders

The orthogonal reactivity of the Boc group (acid-labile) and the sulfone moiety (chemically inert under most conditions) allows the target building block to serve as a rigid linker element in PROTAC design. Its balanced LogP (1.12) and moderate TPSA (66.92) help maintain drug-like properties in the final bifunctional molecule, while the sulfone group's metabolic stability reduces the risk of linker degradation in cellular assays.

Quote Request

Request a Quote for tert-Butyl 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.